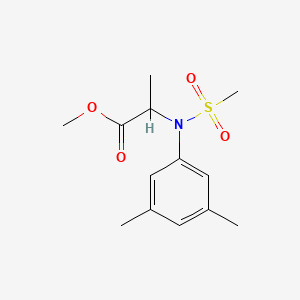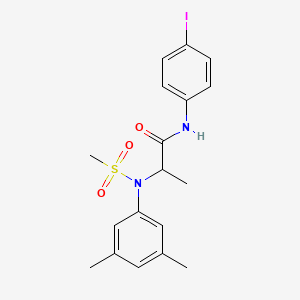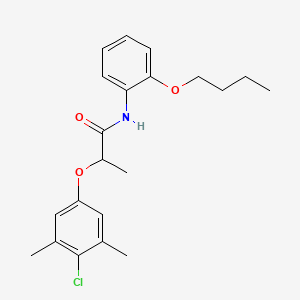
N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide, also known as L-741,626, is a potent and selective antagonist of the dopamine D2 receptor. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mécanisme D'action
N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of movement, reward, and motivation. By blocking the activity of this receptor, N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide can modulate dopamine signaling in the brain, which can have a range of effects on behavior and cognition.
Biochemical and physiological effects:
N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in dopamine release, alterations in neuronal firing patterns, and modulation of synaptic plasticity. N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide has also been shown to have some anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide in lab experiments is its high selectivity for the dopamine D2 receptor, which allows for more precise manipulation of dopamine signaling. However, one limitation is that it may not accurately reflect the complex interactions between different neurotransmitter systems in the brain.
Orientations Futures
There are many potential future directions for research on N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide. One area of interest is its potential use in combination with other drugs or therapies for the treatment of various neurological and psychiatric disorders. Another area of interest is its potential use in studying the role of dopamine signaling in various physiological and behavioral processes. Finally, further investigation into the mechanisms underlying the anti-inflammatory and neuroprotective effects of N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide may lead to the development of new treatments for neurodegenerative diseases.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and drug addiction. It has also been investigated for its potential use in treating Parkinson's disease and other movement disorders.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-6-7-13(10-15(12)19)20-18(21)9-8-14-11-22-16-4-2-3-5-17(16)23-14/h2-7,10,14H,8-9,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFOBLRITGGHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2COC3=CC=CC=C3O2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4177423.png)
![ethyl 3-[({[5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4177425.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4177433.png)

![4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4177451.png)
![7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177457.png)
![6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4177459.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4177467.png)
![3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B4177468.png)
![2'-(1,3-benzothiazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[indole-3,4'-quinazoline]-2,5'(1H,6'H)-dione](/img/structure/B4177473.png)

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B4177506.png)
![N-(1-methylbutyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4177519.png)